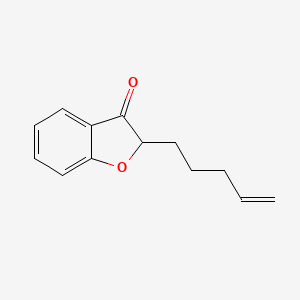![molecular formula C16H22O2 B15170545 4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one CAS No. 918139-03-4](/img/structure/B15170545.png)
4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one is an organic compound with a complex structure that includes a hydroxy group, a phenyl group, and a heptenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one typically involves multi-step organic reactions. One common method includes the aldol condensation of a suitable aldehyde with a ketone, followed by reduction and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties and use in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering biochemical pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a hydroxy group and have similar biological activities.
Imidazole Derivatives: These compounds have a similar structural motif and are used in various applications.
Benzene Derivatives: Compounds with phenyl groups that undergo similar chemical reactions.
Uniqueness
4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
918139-03-4 |
|---|---|
Fórmula molecular |
C16H22O2 |
Peso molecular |
246.34 g/mol |
Nombre IUPAC |
4-[hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one |
InChI |
InChI=1S/C16H22O2/c1-5-14(17)13(11-16(2,3)4)15(18)12-9-7-6-8-10-12/h6-11,15,18H,5H2,1-4H3 |
Clave InChI |
GBSRNXDHQVMZAV-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(=CC(C)(C)C)C(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Cyclohexyl-6-methyl-5-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B15170463.png)
![5-[(4-Chlorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B15170470.png)
![1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B15170472.png)
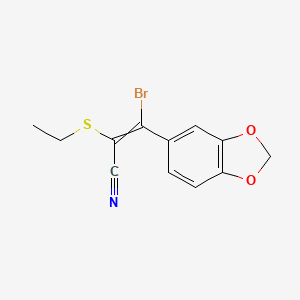
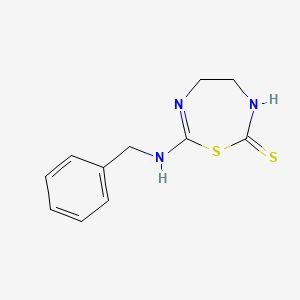
silane](/img/structure/B15170494.png)
![Benzoic acid, 3-[[[4-(trifluoromethoxy)phenoxy]acetyl]amino]-](/img/structure/B15170510.png)
![4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane](/img/structure/B15170514.png)
![4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B15170521.png)
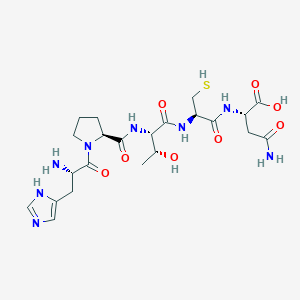
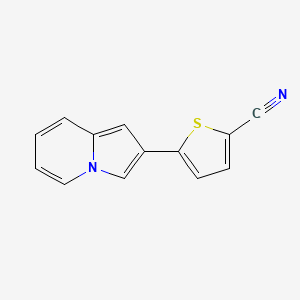
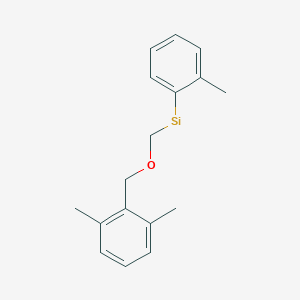
![Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) heptanedioate](/img/structure/B15170554.png)
